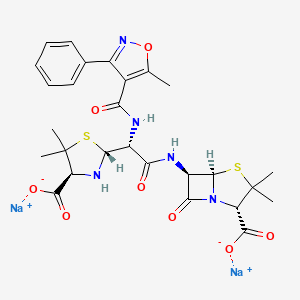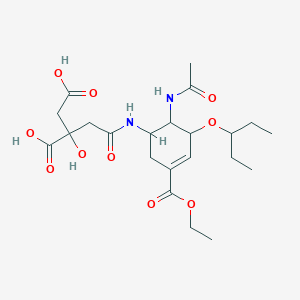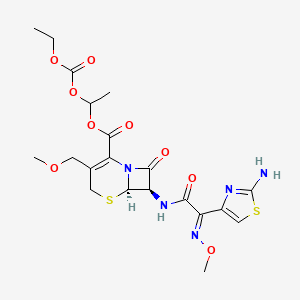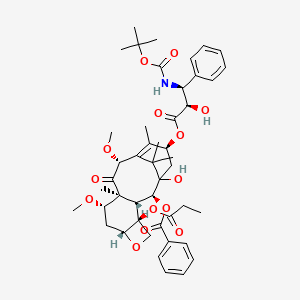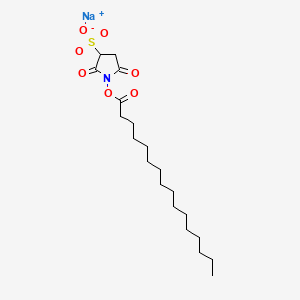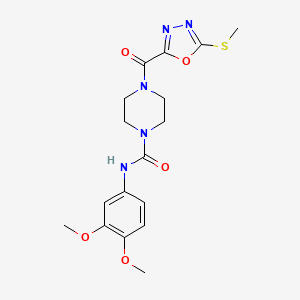![molecular formula C14H18IN3O4 B13859777 [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide](/img/structure/B13859777.png)
[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide typically involves the reaction of 4-aminophenyltrimethylammonium iodide with N-hydroxysuccinimide ester of 2,5-dioxopyrrolidin-1-yl. The reaction is carried out under controlled conditions, usually in an organic solvent such as dimethylformamide or dichloromethane, at room temperature or slightly elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound.
化学反应分析
Types of Reactions
[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide is used as a reagent in organic synthesis. It is employed in the preparation of various functionalized compounds and as a building block in the synthesis of complex molecules.
Biology
In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It serves as a probe to investigate the binding sites and activity of enzymes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a potential drug candidate for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties.
作用机制
The mechanism of action of [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
相似化合物的比较
Similar Compounds
- [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl]phenyl]boronic acid
- [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl]phenyl]methanol
- [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl]phenyl]acetic acid
Uniqueness
Compared to similar compounds, [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide is unique due to its trimethylazanium group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable tool in various scientific applications.
属性
分子式 |
C14H18IN3O4 |
|---|---|
分子量 |
419.21 g/mol |
IUPAC 名称 |
[4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C14H17N3O4.HI/c1-17(2,3)11-6-4-10(5-7-11)15-14(20)21-16-12(18)8-9-13(16)19;/h4-7H,8-9H2,1-3H3;1H |
InChI 键 |
QZMSPGPLVMBUCF-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)C1=CC=C(C=C1)NC(=O)ON2C(=O)CCC2=O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


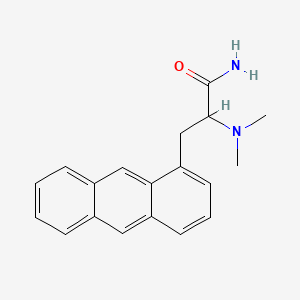
![[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)
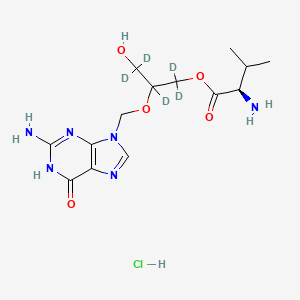
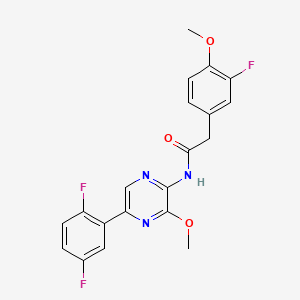
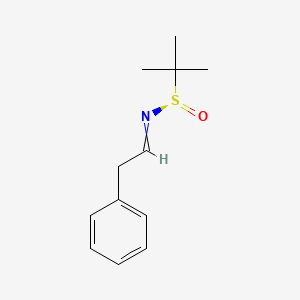
![Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)
